4-(4-Ethoxyphenyl)butan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

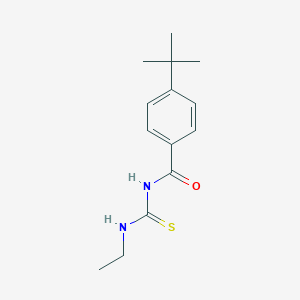

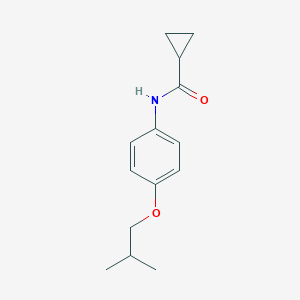

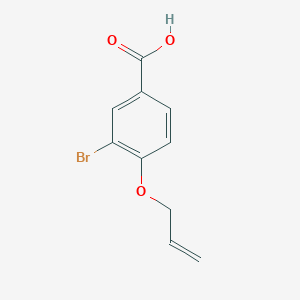

“4-(4-Ethoxyphenyl)butan-1-amine” is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “4-(4-Ethoxyphenyl)butan-1-amine” consists of a butan-1-amine chain with an ethoxyphenyl group attached to the fourth carbon . The exact 3D structure is not provided in the sources.Physical And Chemical Properties Analysis

“4-(4-Ethoxyphenyl)butan-1-amine” has a molecular weight of 193.29 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the sources.Applications De Recherche Scientifique

Synthesis of Novel Pyridinones

A study by Patel, Gandhi, and Sharma (2010) described the synthesis of novel 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones, starting from β-aryl glutaconic acid and eventually treating with secondary amines to yield the final compounds. These compounds were then subjected to azo coupling, producing isomers separated by chromatography, and evaluated for antimicrobial activity (Patel, Gandhi, & Sharma, 2010).

Asymmetric Synthesis of Amino Alcohols

Mattei et al. (2011) reported the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol, a structurally similar compound, using a Ru-MeOBIPHEP catalyst. This synthesis involved the preparation of a primary enamine and was followed by either asymmetric catalytic enamine hydrogenation or asymmetric catalytic reductive amination (Mattei, Moine, Püntener, & Schmid, 2011).

Total Synthesis and Analysis of Phenylethanolamine A

Wang et al. (2017) developed a method for synthesizing phenylethanolamine A (PEAA) using 4-nitrobenzyl bromide as the starting material. This method included a sequence of SN2 reactions, hydrolysis, and amination, leading to the formation of 4-(4-nitrophenyl)butan-2-amine. They also developed a high-performance liquid chromatography (HPLC) method for analyzing PEAA (Wang, Song, Min, Tang, Zhou, & Yang, 2017).

Nucleophilic Substitution Reactions

A study by Lartey and Fedor (1979) explored the reactions of trans-4-(para-substituted phenoxy)-3-buten-2-ones with primary amines. They observed first-order rates in amine and the substrates, providing insight into the kinetics and mechanism of the reactions, which could be relevant to understanding reactions involving 4-(4-ethoxyphenyl)butan-1-amine (Lartey & Fedor, 1979).

Mécanisme D'action

Propriétés

IUPAC Name |

4-(4-ethoxyphenyl)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-14-12-8-6-11(7-9-12)5-3-4-10-13/h6-9H,2-5,10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRHFXYCAWVNKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442711 |

Source

|

| Record name | 4-(4-ethoxyphenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethoxyphenyl)butan-1-amine | |

CAS RN |

869942-62-1 |

Source

|

| Record name | 4-(4-ethoxyphenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2-chlorophenoxy)propanoyl]amino}-N-ethylbenzamide](/img/structure/B496082.png)

![N-[4-(2-methylpropoxy)phenyl]furan-2-carboxamide](/img/structure/B496089.png)

![N-[2-(cyclohexylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B496090.png)

![2-(4-Ethyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B496096.png)

![4,5-Dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B496100.png)

![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N,N-dimethylbenzamide](/img/structure/B496102.png)